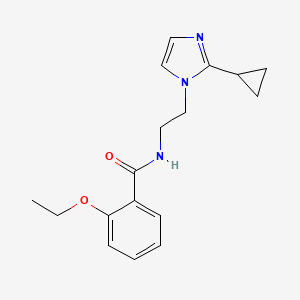
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyst in Transesterification/Acylation Reactions
N-heterocyclic carbenes (NHCs), to which the imidazole derivative family belongs, are highlighted for their efficiency as catalysts in transesterification processes involving a range of esters and alcohols. The use of NHC catalysts, including imidazole-related structures, mediates the acylation of alcohols with enol acetates at room temperature, demonstrating their potential in organic synthesis and the modification of alcohol-based compounds. This suggests that imidazole derivatives like N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide could have similar applications in facilitating organic reactions through catalysis (Grasa, Gueveli, Singh, & Nolan, 2003).
Antimicrobial and Antioxidant Studies
Imidazole derivatives are also explored for their biological activities. Compounds with cyclopropyl and imidazole structures have been synthesized and screened for antimicrobial and antioxidant properties. Such studies indicate the potential of imidazole derivatives in contributing to the development of new antimicrobial and antioxidant agents, which could lead to novel treatments or preventive measures against microbial infections and oxidative stress-related diseases (Raghavendra et al., 2016).
Coinage-Metal Mediated Reactions
Research on NHC supported coinage metal cations reacting with electron-rich molecules demonstrates the role of imidazole derivatives in mediating significant chemical transformations. Such studies provide insights into the interactions between NHCs and metals, shedding light on new methodologies for chemical synthesis, including the ring-opening of cyclic compounds. This suggests that compounds like this compound might play a role in the development of new catalytic systems or processes in organometallic chemistry (Batiste & Chen, 2014).
Ring-Opening Polymerization
The metal-free ring-opening polymerization of ethylene oxide, facilitated by NHCs, points towards the utility of imidazole derivatives in polymer science. This process, leading to the production of poly(ethylene oxide) with controlled molecular weights and narrow polydispersities, highlights the relevance of imidazole derivatives in synthesizing polymers with specific end-functionalizations. Such applications are crucial for the development of new materials with tailored properties for use in various industrial and medical applications (Raynaud, Absalon, Gnanou, & Taton, 2009).
Drug Delivery Systems
Imidazole derivatives have been explored as pH-sensitive linkers in drug delivery systems. Their hydrolysis rates can be tuned under mildly acidic conditions, which is beneficial for the controlled release of therapeutics in target environments such as tumor sites. This application underscores the potential of imidazole derivatives in enhancing the efficacy and selectivity of chemotherapy treatments (Kong, Luong, Manorek, Howell, & Yang, 2007).
Properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-22-15-6-4-3-5-14(15)17(21)19-10-12-20-11-9-18-16(20)13-7-8-13/h3-6,9,11,13H,2,7-8,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKCGKMXOQSXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-methoxyethyl)-2-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2824709.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2824710.png)
![3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824714.png)
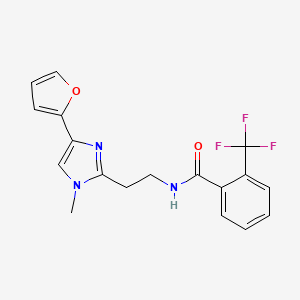
![5-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2824717.png)

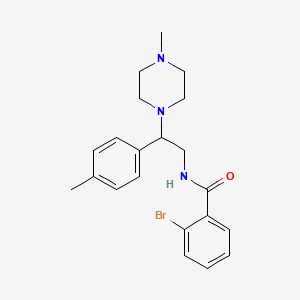
![N-(3,4-dimethylphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2824723.png)
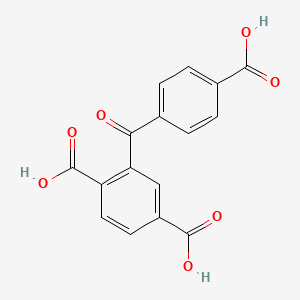
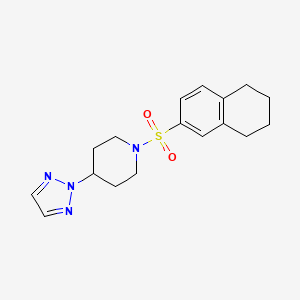
![N-(3-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2824727.png)
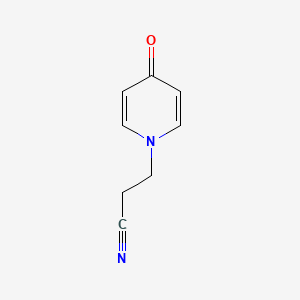
methanone](/img/structure/B2824729.png)
![3-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824730.png)
